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Compound Name: PD-307243

Cat. No.: B15589553 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of the

voltage-gated potassium channel Kv11.1, which conducts the rapid delayed rectifier potassium

current (IKr). This current is critical for cardiac action potential repolarization. Due to its

significance in cardiac electrophysiology, the hERG channel is a crucial target in drug safety

and pharmacology. Aberrant hERG function, often due to drug-induced blockade, can lead to

life-threatening arrhythmias such as Torsades de Pointes (TdP).

PD-307243 is a known activator of the hERG channel. Unlike the more common hERG

blockers, activators provide a valuable tool for studying channel gating mechanisms and

exploring potential therapeutic strategies for conditions like Long QT Syndrome. PD-307243
enhances hERG currents primarily by slowing channel deactivation and inactivation, rather

than affecting the channel's activation process.[1][2] This document provides detailed

application notes and protocols for characterizing the kinetic effects of PD-307243 on the

hERG channel using patch-clamp electrophysiology.
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The following tables summarize the quantitative effects of PD-307243 on hERG channel

currents and kinetics.

Table 1: Effect of PD-307243 on hERG Current Amplitude

Concentration (μM)
Fold Increase in hERG Tail
Current

Reference

3 2.1 ± 0.6 [1]

10 3.4 ± 0.3 [1]

Table 2: Effect of PD-307243 on hERG Channel Inactivation Kinetics

Voltage (mV)
Inactivation Time
Constant (τ) -
Control (ms)

Inactivation Time
Constant (τ) - 3 μM
PD-307243 (ms)

Reference

+20 ~150 ~350 [3]

+40 ~100 ~250 [3]

+60 ~75 ~200 [3]

Note: Values are estimated from graphical data presented in the cited literature and may vary

based on experimental conditions.

Experimental Protocols
The primary technique for studying the kinetics of hERG channels is patch-clamp

electrophysiology. Both manual and automated patch-clamp systems can be utilized.

Cell Culture
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably

expressing the hERG channel are recommended.
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to

maintain stable expression.

Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5%

CO2. For experiments, cells are typically plated on glass coverslips and allowed to reach 50-

80% confluency.

Solutions for Patch-Clamp Electrophysiology
Table 3: Composition of Intracellular and Extracellular Solutions

Component
Extracellular Solution (in
mM)

Intracellular Solution (in
mM)

NaCl 137 -

KCl 4 130

CaCl2 1.8 -

MgCl2 1 1

Glucose 10 -

HEPES 10 10

EGTA - 5

MgATP - 5

pH 7.4 (with NaOH) 7.2 (with KOH)

Osmolarity ~310 mOsm ~290 mOsm

Note: Solution compositions can be adjusted based on specific experimental requirements.

Whole-Cell Patch-Clamp Protocol
This protocol is designed to measure the effects of PD-307243 on hERG channel activation,

deactivation, and inactivation kinetics.
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3.1. Equipment and Materials:

Inverted microscope

Micromanipulator

Patch-clamp amplifier and digitizer

Data acquisition software

Borosilicate glass capillaries for pipette fabrication

Perfusion system for drug application

3.2. Pipette Preparation:

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular

solution.

3.3. Recording Procedure:

Place a coverslip with adherent cells in the recording chamber on the microscope stage.

Perfuse the chamber with the extracellular solution.

Approach a single, healthy-looking cell with the patch pipette.

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the

cell membrane.

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell

configuration.

Allow the cell to stabilize for 5-10 minutes before recording.

3.4. Voltage-Clamp Protocols:

Protocol for Activation and Deactivation:
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Hold the membrane potential at -80 mV.

Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments

for 2 seconds to activate the channels.

Repolarize the membrane to -50 mV for 2 seconds to elicit tail currents.

The peak tail current amplitude is plotted against the prepulse potential to determine the

voltage dependence of activation.

The deactivation kinetics can be analyzed by fitting the decay of the tail current to an

exponential function.

Protocol for Inactivation:

Hold the membrane potential at -80 mV.

Apply a depolarizing prepulse to +40 mV for 1 second to fully activate and inactivate the

channels.

Apply a brief repolarizing step to -80 mV for 10 ms to allow for recovery from inactivation.

Apply a second depolarizing pulse to a range of test potentials (e.g., from -40 mV to +60

mV) to measure the rate of inactivation.

The decay of the current during the test pulse reflects the rate of inactivation and can be

fitted with an exponential function to determine the time constant (τ).

3.5. Drug Application:

Prepare stock solutions of PD-307243 in DMSO.

Dilute the stock solution to the desired final concentrations in the extracellular solution

immediately before use. The final DMSO concentration should typically be kept below 0.1%.

Apply the drug-containing solution to the cell using a perfusion system.

Allow sufficient time for the drug effect to reach a steady state before recording.
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3.6. Data Analysis:

Analyze the recorded currents using appropriate software (e.g., Clampfit, MATLAB).

Correct for liquid junction potential and series resistance.

Fit current traces to appropriate exponential functions to determine the time constants of

activation, deactivation, and inactivation.

Plot current-voltage (I-V) relationships and activation curves.

Compare the kinetic parameters and current amplitudes in the absence and presence of PD-
307243.
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Click to download full resolution via product page

Caption: Proposed mechanism of PD-307243 interaction with the hERG channel.

Experimental Workflow for Patch-Clamp Analysis
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Caption: Workflow for studying hERG kinetics with PD-307243 using patch-clamp.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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